molecular formula C7H7BrN2O2 B12819065 Methyl 2-amino-4-bromonicotinate

Methyl 2-amino-4-bromonicotinate

Cat. No.: B12819065
M. Wt: 231.05 g/mol
InChI Key: XCJKJXNVKSMNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of nicotinic acid, featuring a bromine atom at the 4-position and an amino group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromonicotinate typically involves the bromination of methyl nicotinate followed by amination. One common method includes the bromination of methyl nicotinate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting methyl 2-bromo-4-nicotinate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamines.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

Methyl 2-amino-4-bromonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromonicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromonicotinate is unique due to the specific positioning of the amino and bromine groups, which allows for selective reactions and interactions. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 2-amino-4-bromopyridine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

XCJKJXNVKSMNQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.